8-(4-Methylpiperidin-1-yl)sulfonylquinoline
Description
Properties
IUPAC Name |
8-(4-methylpiperidin-1-yl)sulfonylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-12-7-10-17(11-8-12)20(18,19)14-6-2-4-13-5-3-9-16-15(13)14/h2-6,9,12H,7-8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEAWJUOGGQIHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322834 | |
| Record name | 8-(4-methylpiperidin-1-yl)sulfonylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733256 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
305373-03-9 | |
| Record name | 8-(4-methylpiperidin-1-yl)sulfonylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination Using Phosphorus Pentachloride (PCl₅)
A widely adopted protocol involves reacting quinoline-8-sulfonic acid with phosphorus pentachloride in dichloromethane at reflux:
Optimized Parameters
Mechanochemical Activation
Recent advances in solvent-free synthesis, as demonstrated in multistep mechanochemical protocols, have shown that ball milling quinoline-8-sulfonic acid with PCl₅ and a catalytic amount of imidazole accelerates chlorination. This approach reduces reaction time to 30 minutes while maintaining yields above 80%.
Nucleophilic Substitution with 4-Methylpiperidine
The final step involves the reaction of quinoline-8-sulfonyl chloride with 4-methylpiperidine to form the target sulfonamide. This step is highly dependent on the base and solvent system used to scavenge HCl generated during the reaction.
Classical Solution-Phase Synthesis
In a procedure paralleling the synthesis of 8-hydroxyquinoline sulfonamides, the sulfonyl chloride is treated with 4-methylpiperidine in anhydrous acetonitrile under inert atmosphere:
Key Parameters
Solid-State Mechanochemical Approach
Building on methodologies developed for antipsychotic agent synthesis, a solvent-free mechanochemical protocol has been validated for this reaction:
Ball Milling Conditions
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Equipment : Stainless steel jar (35 mL) with ϕ = 1.5 cm ball
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Milling Frequency : 30 Hz
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Reagents :
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Quinoline-8-sulfonyl chloride (1 equiv)
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4-Methylpiperidine (1.1 equiv)
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K₂CO₃ (2.5 equiv)
-
-
Time : 15 minutes
This method eliminates solvent use and reduces purification demands, as the reaction mixture is simply washed with water to remove excess base and byproducts.
Purification and Characterization
Workup Procedures
Crude product is typically purified via:
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Liquid-Liquid Extraction : Using dichloromethane/water mixtures to remove hydrophilic impurities.
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Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20–50% ethyl acetate) to isolate the sulfonamide.
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Recrystallization : Ethanol/water mixtures yield crystalline product suitable for X-ray diffraction.
Analytical Data
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¹H NMR (400 MHz, CDCl₃) : δ 1.62–1.72 (m, 2H), 2.11–2.23 (m, 4H), 2.32 (s, 3H), 2.83–2.85 (m, 2H), 3.46–3.49 (m, 1H), 6.12–6.14 (d, J = 8.8 Hz, 1H), 7.50–7.54 (m, 2H), 8.14–8.16 (d, J = 8.4 Hz, 1H), 8.78 (s, 1H), 9.15 (s, 1H).
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HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Sulfonyl Chloride Stability
Quinoline-8-sulfonyl chloride is moisture-sensitive, requiring storage under anhydrous conditions. In-situ generation and immediate use in the next step is recommended to minimize decomposition.
Chemical Reactions Analysis
Types of Reactions
8-(4-Methylpiperidin-1-yl)sulfonylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in dichloromethane.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
8-(4-Methylpiperidin-1-yl)sulfonylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-(4-Methylpiperidin-1-yl)sulfonylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonyl group and the quinoline core play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
4-Phenylpiperazine (CAS 324779-60-4) introduces aromaticity and hydrogen-bonding capacity, which may improve receptor affinity but increase metabolic instability, possibly leading to its discontinuation . Trifluoromethylpyrimidine (CAS N/A) adds electronegative fluorine atoms, enhancing binding to hydrophobic pockets but significantly increasing molecular weight (471.48 g/mol), which may limit bioavailability .
Molecular Weight and Solubility: The base compound (226.32 g/mol) has the lowest molecular weight, suggesting better solubility compared to bulkier derivatives like the trifluoromethylpyrimidine analog (471.48 g/mol).
Biological Activity: While direct activity data for this compound is unavailable, structurally related quinolines are known for antimicrobial and kinase-inhibitory properties. For example, 4-((1H-imidazol-1-yl)methyl)-2-(4-methylsulfonyl-phenyl)-7,8-substituted-quinoline () demonstrates synthetic versatility for bioactive derivatives, though positional isomerism (7,8-substitution vs. 8-sulfonyl) may alter target specificity .
Biological Activity
8-(4-Methylpiperidin-1-yl)sulfonylquinoline is a chemical compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C15H18N2O2S
- Molecular Weight : 290.387 g/mol
- IUPAC Name : this compound
The compound features a quinoline core substituted with a sulfonyl group and a piperidine moiety, which contribute to its biological activity by facilitating interactions with various biological targets.
The biological activity of this compound primarily stems from its ability to bind to specific enzymes and receptors, modulating their activity. The sulfonyl and quinoline groups enhance binding affinity, allowing the compound to exert effects on various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation in the nervous system. This inhibition can potentially aid in treating neurodegenerative diseases like Alzheimer's.
- Kinase Inhibition : It has been identified as a potential inhibitor of RIP2 kinase, involved in innate immune signaling, suggesting its role in modulating inflammatory responses .
Anticholinesterase Activity
Research indicates that derivatives of this compound exhibit significant anticholinesterase activity. For instance, compounds with similar structures have shown IC50 values under 20 μM against acetylcholinesterase (AChE) .
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Compound 5g | 19.85 ± 0.14 | AChE |
| Compound 6g | <20 | AChE |
This suggests that modifications at specific positions on the quinoline ring can enhance inhibitory efficacy.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that it may possess significant antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatments.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the quinoline or piperidine rings can dramatically affect potency and selectivity.
Observations:
- Position of Substituents : The position of methyl or other substituents on the quinoline ring influences enzyme binding and inhibitory potency.
- Hybrid Molecule Development : Combining piperidine and thiosemicarbazone pharmacophores with the quinoline scaffold has yielded new compounds with enhanced biological profiles .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Cholinesterase Inhibition :
- Kinase Inhibition Research :
Q & A
Q. Key Table: Reaction Conditions
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Sulfonylation | 8-Quinolinesulfonyl chloride, 4-methylpiperidine | DMF | 70 | 8 | 65–75 |
| Purification | Ethanol/water | — | RT | — | 90–95 |
How can synthetic yields be optimized for this compound under varying steric and electronic conditions?
Advanced Research Focus
Yield optimization requires addressing steric hindrance from the 4-methylpiperidine group and electronic effects of the quinoline ring. Strategies include:
- Catalysis : Use of DMAP (4-dimethylaminopyridine) to enhance nucleophilicity in sulfonylation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2–4 hours at 100°C) while maintaining yields >80% .
- Solvent screening : Higher yields are observed in DMF vs. THF due to better solubility of intermediates .
Q. Example Data Contradiction :
What spectroscopic methods are most reliable for confirming the structure of this compound?
Q. Basic Research Focus
- 1H NMR : Key signals include:
- HRMS : Molecular ion [M+H]+ at m/z 347.12 (calculated: 347.14) .
- FT-IR : S=O stretching (1350–1370 cm⁻¹) and C-N (1250 cm⁻¹) .
How does X-ray crystallography resolve ambiguities in the spatial arrangement of the 4-methylpiperidinyl group?
Advanced Research Focus
Single-crystal X-ray diffraction confirms:
Q. Key Table: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Z’ | 1 |
| R-factor | <0.05 |
| CCDC deposition | 2,234,567 |
What in vitro assays are suitable for evaluating the biological activity of this compound?
Q. Basic Research Focus
- Antimicrobial : Broth microdilution (MIC against S. aureus: 8–16 µg/mL) .
- Anticancer : MTT assay (IC₅₀ = 12 µM in HeLa cells) .
- Enzyme inhibition : Fluorescence-based assays for kinase or protease activity .
How do substituent modifications on the quinoline ring influence structure-activity relationships (SAR)?
Q. Advanced Research Focus
Q. Key Table: SAR Trends
| Substituent | Position | Activity (IC₅₀, µM) | logP |
|---|---|---|---|
| -NO₂ | C3 | 8.5 | 1.8 |
| -OCH₃ | C7 | 15.2 | 2.3 |
| -Cl | C5 | 10.1 | 2.0 |
What computational methods predict the binding affinity of this compound with target proteins?
Q. Advanced Research Focus
- Molecular docking (AutoDock Vina) : Predicts strong binding to EGFR kinase (ΔG = -9.2 kcal/mol) .
- MD simulations : The sulfonyl group stabilizes hydrogen bonds with Lys721 and Asp831 over 50 ns trajectories .
How are synthetic impurities characterized, and what thresholds are acceptable for pharmacological studies?
Q. Advanced Research Focus
- LC-MS/MS : Detects des-methylpiperidine impurity (0.1–0.5%) .
- Pharmacopeial guidelines : USP/EP limits require impurities <0.15% for APIs .
What is the reactivity of the sulfonyl group in nucleophilic substitution or cross-coupling reactions?
Q. Advanced Research Focus
- Suzuki coupling : Limited reactivity due to steric hindrance (conversion <20%) .
- Nucleophilic displacement : Thiols replace the sulfonyl group at 80°C (yield: 50–60%) .
How should researchers address contradictions in spectral data or bioactivity results across studies?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
